![molecular formula C10H12BrClFN B1484869 3-[(3-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride CAS No. 2098142-59-5](/img/structure/B1484869.png)
3-[(3-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride
説明
3-[(3-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride is a synthetic organic compound that has garnered attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound features a bromophenyl group, a fluoroazetidine ring, and a hydrochloride salt, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride typically involves multiple steps, starting with the preparation of the bromophenylmethyl precursor. This precursor is then subjected to fluorination and azetidine ring formation under controlled conditions. Common reagents used in these steps include bromine, fluorine sources, and azetidine derivatives. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
3-[(3-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[(3-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and fluoroazetidine moieties contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
類似化合物との比較
- 3-[(3-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride
- 3-[(3-Methylphenyl)methyl]-3-fluoroazetidine hydrochloride
- 3-[(3-Nitrophenyl)methyl]-3-fluoroazetidine hydrochloride
Comparison: Compared to its analogs, 3-[(3-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride exhibits unique properties due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interactions with molecular targets, potentially enhancing its efficacy in certain applications.
特性
IUPAC Name |
3-[(3-bromophenyl)methyl]-3-fluoroazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN.ClH/c11-9-3-1-2-8(4-9)5-10(12)6-13-7-10;/h1-4,13H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGJTTYQHRBYHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CC2=CC(=CC=C2)Br)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


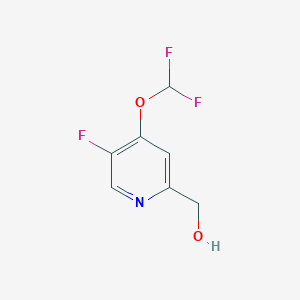

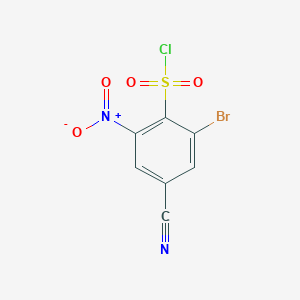
![trans-2-{[(4-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484795.png)
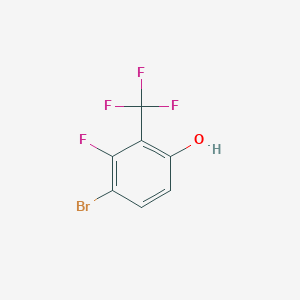
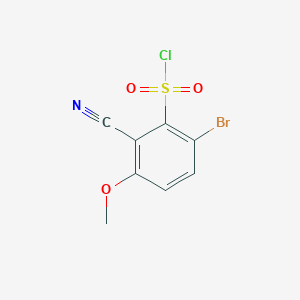

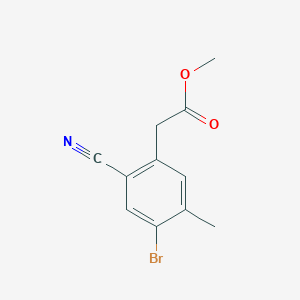
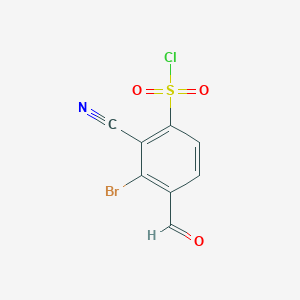
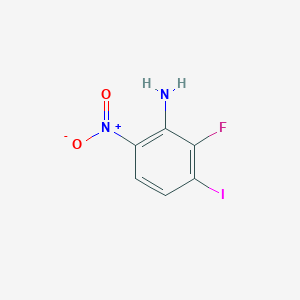
![4-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1484805.png)
![trans-2-{[(Furan-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484806.png)


